
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is a chemical compound that is widely used in scientific research. It is known for its unique properties and has been studied extensively in various fields of research.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in various biological processes. It has been shown to inhibit the activity of several kinases and phosphatases, which are important regulators of cell signaling pathways.
Biochemical and Physiological Effects:
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation in various animal models. It has also been shown to have neuroprotective effects and may have potential therapeutic applications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide in lab experiments is its unique chemical structure, which allows for the development of new synthetic methodologies and the study of its interaction with various biological targets. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide. One direction is the development of new synthetic methodologies for the preparation of this compound and its analogs. Another direction is the study of its interaction with various biological targets and the development of new drugs based on its structure. In addition, further research is needed to fully understand its mechanism of action and its potential therapeutic applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide involves several steps. The first step is the reaction of 3-bromo-4-methoxyaniline with 3-chlorobenzoyl chloride in the presence of a base to form 3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)aniline. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorobenzoyl)-2-cyanoprop-2-enamide. Finally, this compound is treated with a base to form (2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide.
Applications De Recherche Scientifique
(2E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide has a wide range of scientific research applications. It has been studied extensively in the field of medicinal chemistry for its potential use as a drug candidate. It has also been used in the field of organic chemistry for the development of new synthetic methodologies. In addition, it has been studied in the field of biochemistry for its interaction with various biological targets.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-N-(3-chlorophenyl)-2-cyanoprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrClN2O2/c1-23-16-6-5-11(8-15(16)18)7-12(10-20)17(22)21-14-4-2-3-13(19)9-14/h2-9H,1H3,(H,21,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEIVMIXLSIGMT-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

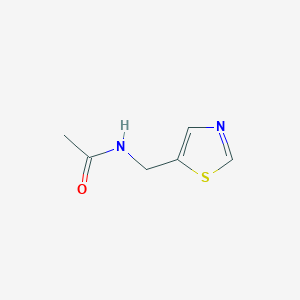

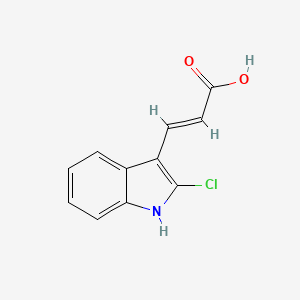

![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-yl)-2-oxoacetamide](/img/structure/B2756092.png)
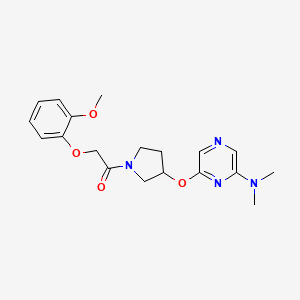
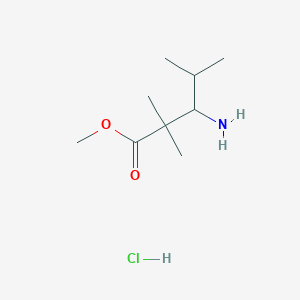
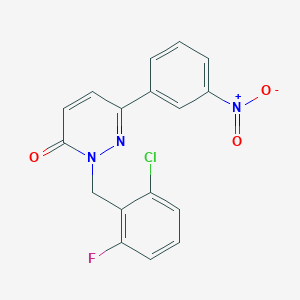


![2-{4-[4-(2-pyridinyl)-2-pyrimidinyl]phenoxy}-N-(2-thienylmethyl)acetamide](/img/structure/B2756104.png)

![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)
![ethyl 5-[[(Z)-(2-chlorophenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2756107.png)